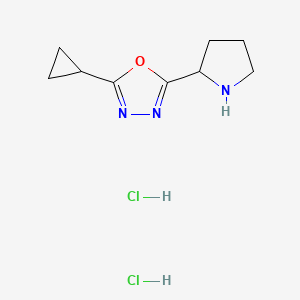
4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride
Overview
Description
4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride (4-MPHPC-HCl) is an organic compound that is widely used in scientific research due to its interesting properties. It is a white, crystalline powder that is soluble in water and has a melting point of 180-182°C. 4-MPHPC-HCl is a derivative of 4-methylphenoxyacetic acid (MPAA), and is commonly used as a reagent in chemical synthesis. It is also used as a catalyst, inhibitor, and activator in a variety of scientific research applications, including drug discovery and development, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase (COX). Inhibition of these enzymes can lead to the inhibition of the production of certain prostaglandins, which are important mediators of inflammation and pain. In addition, 4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride has been shown to inhibit the binding of certain drugs, such as ibuprofen, to their target receptors, thus preventing the drug from exerting its effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride are not fully understood. However, it has been shown to inhibit the production of certain prostaglandins, which are important mediators of inflammation and pain. In addition, 4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride has been shown to inhibit the binding of certain drugs, such as ibuprofen, to their target receptors, thus preventing the drug from exerting its effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using 4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride in laboratory experiments is its potential to cause irritation to the skin, eyes, and respiratory tract. Therefore, it is important to use protective equipment when working with this compound.
Future Directions
The potential of 4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride as a reagent in chemical synthesis, as an inhibitor, and as an activator in a variety of scientific research applications is yet to be fully explored. Future research should focus on understanding the mechanism of action of 4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride, as well as its biochemical and physiological effects. Additionally, further research should be conducted to identify potential new applications for 4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride, such as in the development of new drugs and agrochemicals. Finally, the safety of 4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride should be further evaluated, as well as the potential for long-term exposure to this compound.
Scientific Research Applications
4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride has a wide range of applications in scientific research. It is commonly used as a reagent in chemical synthesis, as a catalyst, inhibitor, and activator in a variety of scientific research applications. It can be used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other organic molecules. It is also used in drug discovery and development, biochemistry, and pharmacology. In addition, 4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride has been used in the study of enzyme kinetics, as well as in the study of the mechanism of action of various drugs.
properties
IUPAC Name |
4-(4-methylphenoxy)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-10-2-4-11(5-3-10)17-13(12(15)16)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLSJZCDBGJZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2(CCNCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenoxy)-4-piperidinecarboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 6-amino-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1485956.png)
![2-Amino-8,8-dimethyl-4-azatricyclo[4.2.1.0~3,7~]nonan-5-one](/img/structure/B1485957.png)
![tert-Butyl 3-hydroxy-3-[(methylamino)methyl]-1-pyrrolidinecarboxylate](/img/structure/B1485958.png)
![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride](/img/structure/B1485960.png)


![6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B1485964.png)
![tert-Butyl 3a-(aminomethyl)-5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate dihydrochloride](/img/structure/B1485967.png)

![3-[(4-Methyl-1-piperazinyl)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1485972.png)


![2-Isopropyl-1-[(methylsulfonyl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1485978.png)
![2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1485979.png)